Cloroformiato de 3,3,3-trifluoropropilo

Descripción general

Descripción

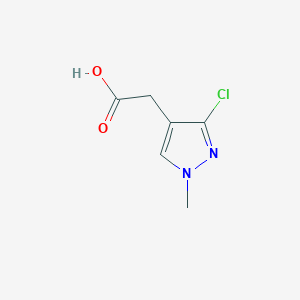

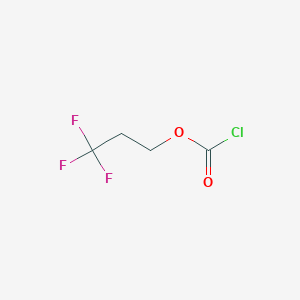

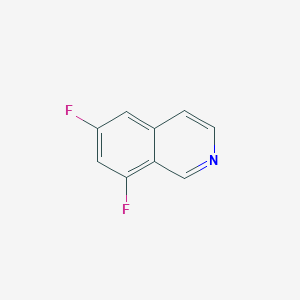

3,3,3-Trifluoropropyl chloroformate is a chemical compound with the molecular formula C4H4ClF3O2 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of 3,3,3-Trifluoropropyl chloroformate consists of a carbon backbone with three fluorine atoms attached to the terminal carbon and a chloroformate group attached to the other end .Physical and Chemical Properties Analysis

3,3,3-Trifluoropropyl chloroformate is a liquid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.Aplicaciones Científicas De Investigación

Síntesis farmacéutica

Cloroformiato de 3,3,3-trifluoropropilo: se utiliza en la industria farmacéutica como reactivo para la síntesis de diversas moléculas de fármacos. Su capacidad para introducir grupos trifluoropropilo en las moléculas es particularmente valiosa para crear compuestos con mayor estabilidad metabólica y lipofilia, lo que puede mejorar la eficacia y la biodisponibilidad de los fármacos .

Ciencia de los materiales

En la ciencia de los materiales, este compuesto sirve como precursor para el desarrollo de polímeros fluorados. Estos polímeros exhiben una resistencia química y estabilidad térmica excepcionales, lo que los hace adecuados para revestimientos de alto rendimiento y plásticos especiales .

Síntesis química

El compuesto se emplea en la síntesis orgánica para producir bloques de construcción fluorados. Estos bloques son cruciales para construir moléculas complejas con estructuras 3D específicas, que a menudo se requieren en aplicaciones avanzadas de materiales y nanotecnología .

Química analítica

This compound: se utiliza en química analítica para la derivatización, un proceso que mejora la detección de ciertos compuestos en mezclas complejas a través de métodos como la cromatografía de gases y la espectrometría de masas .

Ciencia ambiental

Este derivado del cloroformiato desempeña un papel en la ciencia ambiental al estar involucrado en la síntesis de materiales hidrófobos utilizados para la adsorción y eliminación de contaminantes del agua y el aire, contribuyendo a entornos más limpios .

Investigación bioquímica

En bioquímica, el compuesto se utiliza para modificar péptidos y proteínas. La introducción de grupos fluorados puede alterar significativamente las propiedades físicas y químicas de las biomoléculas, lo que es útil para estudiar su estructura y función .

Safety and Hazards

Mecanismo De Acción

Mode of Action

3,3,3-Trifluoropropyl Chloroformate is a reactive compound that can interact with its targets through nucleophilic substitution reactions . The chloroformate group is electrophilic and can be attacked by nucleophiles, leading to the formation of carbamates and release of a chloride ion .

Action Environment

Environmental factors such as pH and temperature can influence the reactivity of 3,3,3-Trifluoropropyl Chloroformate . For example, its reactivity might be enhanced under acidic conditions . Additionally, it should be noted that this compound is sensitive to moisture and should be stored under dry conditions .

Análisis Bioquímico

Biochemical Properties

3,3,3-Trifluoropropyl chloroformate plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating the formation of covalent bonds. This compound is known to react with amino groups in proteins, leading to the formation of stable carbamate derivatives. The interaction with enzymes such as acetylcholinesterase and butyrylcholinesterase results in the inhibition of their activity, which can be utilized in studying enzyme kinetics and mechanisms .

Cellular Effects

The effects of 3,3,3-Trifluoropropyl chloroformate on cellular processes are profound. It influences cell function by modifying proteins and enzymes, thereby affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of acetylcholinesterase by 3,3,3-Trifluoropropyl chloroformate can lead to the accumulation of acetylcholine in synaptic clefts, altering neurotransmission and impacting neuronal function . Additionally, this compound can induce oxidative stress in cells, leading to changes in gene expression and metabolic pathways .

Molecular Mechanism

At the molecular level, 3,3,3-Trifluoropropyl chloroformate exerts its effects through covalent modification of biomolecules. It forms stable carbamate derivatives with amino groups in proteins, leading to enzyme inhibition or activation. The binding interactions with enzymes such as acetylcholinesterase involve the formation of a covalent bond between the carbamate group and the serine residue in the enzyme’s active site . This modification prevents the enzyme from hydrolyzing acetylcholine, resulting in prolonged neurotransmitter activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,3,3-Trifluoropropyl chloroformate can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. It is known to degrade over time, leading to a decrease in its inhibitory effects on enzymes . Long-term exposure to 3,3,3-Trifluoropropyl chloroformate can result in persistent changes in cellular function, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of 3,3,3-Trifluoropropyl chloroformate vary with different dosages in animal models. At low doses, it can selectively inhibit specific enzymes without causing significant toxicity. At high doses, it can induce toxic effects such as oxidative stress, inflammation, and cell death . The threshold effects observed in these studies highlight the importance of dose optimization in experimental settings to minimize adverse effects while achieving the desired biochemical outcomes .

Metabolic Pathways

3,3,3-Trifluoropropyl chloroformate is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the inhibition of acetylcholinesterase by this compound affects the metabolism of acetylcholine, leading to its accumulation in synaptic clefts . Additionally, 3,3,3-Trifluoropropyl chloroformate can modulate the activity of other enzymes involved in oxidative stress and detoxification pathways .

Transport and Distribution

The transport and distribution of 3,3,3-Trifluoropropyl chloroformate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to proteins and other biomolecules, influencing its localization and accumulation. The distribution of 3,3,3-Trifluoropropyl chloroformate within tissues is also influenced by factors such as blood flow, tissue permeability, and the presence of binding sites .

Subcellular Localization

The subcellular localization of 3,3,3-Trifluoropropyl chloroformate is critical for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the covalent modification of proteins by 3,3,3-Trifluoropropyl chloroformate can direct them to specific subcellular locations, influencing their activity and function. The localization of this compound within organelles such as mitochondria and endoplasmic reticulum can impact cellular metabolism and signaling pathways .

Propiedades

IUPAC Name |

3,3,3-trifluoropropyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClF3O2/c5-3(9)10-2-1-4(6,7)8/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWKQPRLYVOPVSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1457577.png)

![[2-Methyl-6-(propan-2-yl)pyridin-3-yl]methanol](/img/structure/B1457581.png)

![9-Bromo-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B1457592.png)